Pararosaniline(1+)
Description
Historical Context of Triarylmethane Dyes in Chemical Research
The story of triarylmethane dyes is a crucial chapter in the history of synthetic chemistry. The revolution began in 1856 with William Henry Perkin's accidental synthesis of mauveine, the first synthetic organic dye. researchgate.net This discovery spurred intense research into the chemical reactions of aniline (B41778) and its derivatives. britannica.com Shortly after, in 1858 or 1859, French chemist François-Emmanuel Verguin synthesized a rose-colored dye he named fuchsine by reacting aniline with stannic chloride. britannica.com This was the first of the triarylmethane dyes and marked the second major phase of the synthetic dye industry. britannica.com
Initially, the chemical structures of these new dyes were not understood. mdpi.com It took nearly two decades of research for their nature to be unraveled. mdpi.com The German chemist Emil Fischer made a monumental contribution in 1878 by establishing the triphenylmethane (B1682552) structure, showing that the central carbon atom originated from the methyl group of p-toluidine (B81030) and was bonded to three aryl groups. britannica.com This structural elucidation was a pivotal moment, transforming dye synthesis from an empirical art into a rational science and paving the way for the development of hundreds of triarylmethane dyes before 1900. britannica.commdpi.com Fuchsine itself was discovered to be a mixture of several compounds, with pararosaniline being a key component. ebi.ac.ukbritannica.com
Pararosaniline(1+) as a Prototypical Cationic Triarylmethane Chromophore
Pararosaniline(1+) is considered a quintessential example of a cationic triarylmethane dye. sigmaaldrich.comwikipedia.org These dyes are characterized by a central carbon atom bonded to three aromatic rings, with the positive charge delocalized across the conjugated pi-system, which acts as the chromophore responsible for their intense color. wikipedia.orgnih.gov Pararosaniline is one of the four main components of the mixture known as basic fuchsin, alongside rosanilin, magenta II, and new fuchsin. wikipedia.orgebi.ac.uknih.gov It is often considered the pure, principal component of these mixtures. sigmaaldrich.com
Its structure, featuring three unsubstituted aminophenyl groups attached to the central carbon, represents the basic framework of the fuchsine dye family. wikipedia.orgwikipedia.org This relative simplicity makes it an ideal model for studying the fundamental structure-property relationships of triarylmethane dyes. Its structural relatives include dyes with methyl groups on the nitrogen atoms, such as the methyl violets (e.g., crystal violet), which exhibit different shades of color. wikipedia.orgebi.ac.uk The study of Pararosaniline(1+) thus provides foundational insights into how substitutions on the aryl rings or amino groups influence the spectroscopic and chemical properties of the entire class of triarylmethane dyes.
Fundamental Chemical Structure and Electronic Configuration of Pararosaniline(1+)
The Pararosaniline(1+) cation possesses the chemical formula C₁₉H₁₈N₃⁺. nih.gov It is the conjugate acid of the pararosaniline free base, formed by the protonation of one of the imino groups. nih.govnih.gov The core structure consists of a central sp²-hybridized carbon atom bonded to three aminophenyl rings. nih.govontosight.ai In its cationic form, the positive charge is not localized on a single atom but is delocalized across the entire conjugated system of the three rings and the central carbon through resonance. This extensive delocalization of electrons is the key to its function as a chromophore, as it lowers the energy required for electronic transitions into the visible region of the electromagnetic spectrum, resulting in its characteristic intense magenta or brilliant red color. sigmaaldrich.com
The cation is typically supplied as a hydrochloride salt (Pararosaniline hydrochloride, C₁₉H₁₈ClN₃), which appears as green to very dark green crystals or powder. sigmaaldrich.comontosight.aithermofisher.com This salt form enhances its solubility in water and ethanol. ontosight.ai The planarity of the molecule is distorted, with the three benzene (B151609) rings lying in different planes, tilted away from each other like the blades of a propeller. researchgate.net
Table 1: Physicochemical Properties of Pararosaniline and its Hydrochloride Salt
| Property | Value |
| Pararosaniline(1+) Cation | |
| IUPAC Name | [4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium |
| Molecular Formula | C₁₉H₁₈N₃⁺ |
| Molecular Weight | 288.4 g/mol |
| Pararosaniline Hydrochloride | |
| IUPAC Name | 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride |
| Other Names | Basic Red 9, C.I. 42500, Parafuchsin |
| CAS Number | 569-61-9 |
| Molecular Formula | C₁₉H₁₈ClN₃ |
| Molecular Weight | 323.82 g/mol |
| Appearance | Green to very dark green crystalline powder |
| Melting Point | 268-270 °C (decomposes) |
| Solubility | Soluble in ethanol |
Data sourced from references 2, 3, 7, 17, 20, 24, 27, 29, 31.
Overview of Key Academic Research Trajectories for Pararosaniline(1+)
The unique properties of Pararosaniline(1+) have made it a subject of diverse academic research. Key trajectories include its application in analytical chemistry, biological staining, and the synthesis of novel functional materials.
Analytical Chemistry: Pararosaniline is a well-established reagent in analytical chemistry, particularly for the colorimetric determination of various substances. A classic application is the West-Gaeke method for detecting sulfur dioxide (SO₂), where SO₂ reacts with a solution containing pararosaniline and formaldehyde (B43269). wikipedia.orgresearchgate.net This method has been refined over the years to improve sensitivity and reduce the use of toxic reagents. researchgate.net Similarly, it is employed in the Schiff test for the detection of aldehydes and has been incorporated into optical sensors and test strips for determining formaldehyde in air and food samples. wikipedia.orgresearchgate.netoalib.comaip.org Research also shows its use in detecting ozone and bromates. researchgate.netresearchgate.net
Biological Staining: In histology and microbiology, pararosaniline is a vital stain. chemimpex.com It is a primary component of the Schiff reagent, used in the Feulgen stain to specifically stain DNA. sigmaaldrich.com It is also the only component of basic fuchsin suitable for making the aldehyde-fuchsin stain, which is used to visualize pancreatic islet beta cells, pituitary cells, and elastic fibers. wikipedia.orgrajdhanicollege.ac.in Its ability to bind to nucleic acids and other cellular components makes it a versatile tool for enhancing the visibility of cellular structures under a microscope. ontosight.aichemimpex.com
Synthesis and Functionalization: Modern research continues to explore the synthetic modification of the pararosaniline structure to create derivatives with novel properties. For instance, researchers have successfully functionalized pararosaniline by coupling its amino groups with fatty acid chlorides. mdpi.comresearchgate.net This derivatization introduces hydrophobic hydrocarbon chains to the polar dye structure, resulting in an amphiphilic molecule with solubility in both water and oil, opening up new potential applications. mdpi.comresearchgate.net
Enzyme Histochemistry and Binding Studies: A derivative, hexazonium pararosaniline, is a valuable reagent in enzyme histochemistry. researchgate.net It acts as a coupling agent that reacts with products of enzymatic hydrolysis (like naphthol) to form an insoluble azo dye at the site of enzyme activity, allowing for precise localization. researchgate.net Furthermore, fundamental studies have investigated the binding interactions of pararosaniline with proteins such as Bovine Serum Albumin (BSA). researchgate.net Spectroscopic and computational methods are used to understand the binding mechanisms, which provides insight into the potential bioavailability and toxic effects of such molecules. researchgate.net
Table 2: Key Academic Research Applications of Pararosaniline(1+)
| Research Area | Specific Application | Key Findings/Significance |
| Analytical Chemistry | Detection of Sulfur Dioxide (SO₂) | Forms a colored complex, enabling quantitative analysis of air pollution. researchgate.net |
| Detection of Formaldehyde | Used in Schiff reagent and optical sensors for food and environmental safety. wikipedia.orgaip.org | |
| Biological Staining | Feulgen Stain | Component of Schiff reagent for specific staining of DNA in cell nuclei. sigmaaldrich.com |
| Aldehyde-Fuchsin Stain | Essential for staining pancreatic B-cells and elastic fibers. wikipedia.orgrajdhanicollege.ac.in | |
| Chemical Synthesis | Amphiphilic Dye Synthesis | Functionalization with fatty acids creates dyes soluble in both polar and non-polar media. mdpi.comresearchgate.net |
| Enzyme Histochemistry | Hexazonium Pararosaniline | Used to localize enzyme activity by forming insoluble azo dye precipitates. researchgate.net |
| Biophysical Chemistry | Protein Binding Studies | Investigates interactions with serum albumin to understand bioavailability and transport. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C19H18N3+ |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C19H17N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20H,21-22H2/p+1 |
InChI Key |
AFAIELJLZYUNPW-UHFFFAOYSA-O |
SMILES |
C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Pararosaniline 1+
Classical and Contemporary Synthetic Routes for Pararosaniline and its Precursors
The preparation of Pararosaniline(1+), also known as C.I. Basic Red 9, historically involves the assembly of the central carbon atom with three aminophenyl rings through condensation and oxidation reactions. britannica.com
Condensation reactions are fundamental to building the pararosaniline framework. A common method involves the reaction of aniline (B41778) with para-aminobenzaldehyde. smolecule.comwikipedia.org Another established route begins with the reaction of aniline and formaldehyde (B43269) in the presence of hydrogen chloride to form the precursor 4,4'-methylenedianiline (B154101) (MDA). nih.gov This intermediate is then heated with aniline and aniline hydrochloride to yield the final dye. nih.gov
More broadly, the synthesis can be achieved through the condensation of either substituted or unsubstituted methylenedianilines with aniline or its derivatives, such as toluidines. google.com An older, yet notable, method includes heating aniline with carbon tetrachloride and aluminum chloride. google.com The stoichiometry of the reactants is crucial; for instance, pararosaniline can be specifically synthesized from the reaction of two molecules of aniline with one molecule of p-toluidine (B81030), as the methyl carbon of p-toluidine becomes the central carbon of the triphenylmethane (B1682552) structure. britannica.comblogspot.com
| Method Type | Primary Reactants | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Aldehyde Condensation | Aniline, p-Aminobenzaldehyde | Acidic conditions | smolecule.comwikipedia.org |
| Formaldehyde/MDA Route | Aniline, Formaldehyde | 1. Hydrogen chloride (to form MDA) 2. Heat with aniline hydrochloride | nih.gov |
| General MDA Condensation | Methylenedianilines, Anilines | Heating | google.com |
| Toluidine-Aniline Condensation | p-Toluidine, Aniline | Oxidizing agent | britannica.comblogspot.com |
| Carbon Tetrachloride Route | Aniline, Carbon Tetrachloride | Aluminum chloride, Heat | google.com |
Oxidation is a critical step that typically follows or occurs concurrently with condensation to form the colored quinoid structure of pararosaniline. A contemporary and preferred industrial method is the air oxidation of 4,4'-methylenedianiline and aniline in the presence of a suitable catalyst, such as vanadium oxide. google.com A similar pathway involves the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline. smolecule.comwikipedia.org
Historically, various oxidizing agents have been employed. French chemist François-Emmanuel Verguin first synthesized a related fuchsia dye by reacting aniline with stannic chloride. britannica.com Other classical methods include heating a mixture of aniline and p-toluidine (or their hydrochlorides) with nitrobenzene (B124822) and an iron-based catalyst like ferric chloride. google.comblogspot.com More potent and hazardous oxidizing agents, such as arsenic acid, were also used in early preparations to oxidize mixtures of aniline and p-toluidine. google.com
Functionalization Strategies for Modifying Pararosaniline(1+) Chemical Properties
The three primary amino groups on the pararosaniline structure are key targets for chemical modification, allowing for the introduction of new functionalities and the tuning of its physicochemical properties, such as solubility. mdpi.comresearchgate.net
Pararosaniline is inherently hydrophilic, with high solubility in water and other polar solvents, which limits its application in non-polar systems. mdpi.comresearchgate.netsciforum.net To overcome this, strategies have been developed to impart amphiphilic (soluble in both polar and non-polar media) character. One successful approach involves the functionalization of pararosaniline's amino groups by direct coupling with halogenated fatty acids, specifically fatty acid chlorides derived from sources like sunflower oil. mdpi.comsciforum.netresearchgate.netsciforum.net
This reaction creates amide linkages, adding long hydrocarbon chains to the polar dye structure and introducing a significant hydrophobic component. mdpi.comsciforum.net The synthesis is achieved through a one-pot procedure at room temperature using a basic catalyst in an organic solvent like tetrahydrofuran (B95107) (THF). mdpi.comsciforum.net The resulting derivatized dye exhibits solubility in both water and oil systems. mdpi.comresearchgate.netsciforum.net Research has shown that while both sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can catalyze the reaction, KOH is more efficient, enabling the synthesis to be completed in 6 hours compared to 12 hours with NaOH. mdpi.comresearchgate.net
| Catalyst | Reaction Time | Outcome | Reference |
|---|---|---|---|
| KOH (Potassium Hydroxide) | 6 hours | Successful synthesis of functionalized amphiphilic pararosaniline | mdpi.comresearchgate.net |
| NaOH (Sodium Hydroxide) | 12 hours | Successful synthesis, but comparatively slower than with KOH | mdpi.comresearchgate.net |
| Ca₃(PO₄)₂ (Calcium Phosphate) | - | Product was not evidenced under the tested conditions | mdpi.com |
The reactive amino groups serve as versatile handles for introducing a range of chemical functionalities beyond simple alkyl chains.
Diazotization and Azo Coupling: In an aqueous solution, the three primary amino groups of pararosaniline can react with three moles of nitrous acid in a process called diazotization. researchgate.net This reaction converts the amino groups into highly reactive diazonium salt groups, forming a tris-diazonium cation known as hexazonium pararosaniline. researchgate.netnih.gov This derivative is a valuable reagent in histochemistry. Diazonium salts readily react with phenols, naphthols, or aromatic amines in what is known as an azo coupling reaction to form intensely colored azo dyes. researchgate.net
Phenylation: Phenyl groups can be introduced by heating pararosaniline base with an excess of aniline in the presence of an acid catalyst like benzoic acid. blogspot.com This process, known as phenylation, results in the formation of di- and tri-phenylated pararosaniline derivatives, the most common of which is the dye Aniline Blue. blogspot.com
Development of Novel Pararosaniline(1+) Derivatives
Research into modifying pararosaniline has led to the development of novel derivatives with specific applications.
Hexazonium Pararosaniline: This tris-diazonium salt is a significant derivative used extensively as a coupling reagent in enzyme histochemistry to precipitate insoluble azo dyes at the site of enzyme activity. researchgate.net Its trifunctional nature also gives it the potential to act as a cross-linking fixative for proteins in tissue samples, a property that has been investigated. researchgate.net
Amphiphilic Dyes: The fatty acid-amide derivatives of pararosaniline represent a novel class of dyes. mdpi.comresearchgate.net By synthetically adding a hydrophobic tail to the polar head, researchers have created a molecule with amphiphilic properties, expanding its potential use in materials science where solubility in diverse media is required. mdpi.comsciforum.net
Phenylated Dyes: Derivatives like Aniline Blue, formed through the phenylation of the amino groups, are established dyes in their own right, demonstrating how modification of the parent structure leads to new colorants with different properties and applications. blogspot.com
Synthesis of Substituted Pararosaniline(1+) Analogues
The synthesis of substituted Pararosaniline(1+) analogues involves the creation of unsymmetrical triarylmethane dyes where the three aryl rings bear different substituents. Traditional methods for preparing symmetrical triarylmethane dyes often involve the condensation of an aromatic aldehyde with an excess of an aromatic amine. sci-hub.st However, the synthesis of unsymmetrical analogues, where the substituent pattern on the aromatic rings is intentionally varied, requires more controlled, stepwise approaches.
One common strategy for producing unsymmetrical triarylmethane dyes is through a multi-step process. For instance, the condensation of 4,4'-bis(dimethylamino)benzophenone, also known as Michler's ketone, with a different aromatic amine, such as N-phenyl-1-naphthylamine, can yield unsymmetrical structures. sci-hub.st Another approach involves the Friedel-Crafts alkylation of arenes. This can be achieved through a one-pot, three-component reaction of an aldehyde with two different nucleophilic aromatic compounds, such as N,N-dialkylanilines and indoles, often catalyzed by a Brønsted acidic ionic liquid. thieme-connect.com This method allows for the generation of a library of unsymmetrically substituted triarylmethanes under metal- and solvent-free conditions. thieme-connect.com
Furthermore, direct functionalization of the Pararosaniline(1+) core provides a route to novel analogues. The primary amino groups on the pararosaniline structure are amenable to derivatization. Research has demonstrated the synthesis of amphiphilic pararosaniline derivatives by the direct coupling of the amino groups with fatty acid chlorides derived from sources like sunflower oil. mdpi.comresearchgate.net This reaction, typically carried out in a solvent like tetrahydrofuran (THF) with a basic catalyst, results in the formation of amide linkages, thereby attaching long hydrocarbon chains to the dye molecule. mdpi.com This modification significantly alters the solubility of the dye, rendering it soluble in both aqueous and non-polar, oily phases. mdpi.comresearchgate.net
Table 1: Examples of Synthesized Substituted Pararosaniline(1+) Analogues and Related Unsymmetrical Triarylmethanes
| Product Name/Description | Reactants | Method | Key Findings | Reference |
|---|---|---|---|---|
| Unsymmetrical Malachite Green type dyes | Relevant carbinols or hydrols with varied amino substituents (dimethylamino, diethylamino, pyrrolidino, piperidino, etc.) | Synthesis from carbinol precursors | The electronic and steric effects of different terminal amino groups on the dye's stability and spectral properties were investigated. | uclan.ac.uk |
| Amphiphilic Pararosaniline | Pararosaniline, Fatty acid chlorides (from sunflower oil) | Direct coupling of amino groups with fatty acid chlorides using a basic catalyst in THF. | The resulting functionalized dye exhibited solubility in both water and non-polar systems. | mdpi.comresearchgate.net |
| Unsymmetrical Triarylmethanes | 4-nitrobenzaldehyde, N,N-dimethylaniline, Indole (B1671886) | One-pot, three-component double Friedel-Crafts reaction using a Brønsted acidic ionic liquid catalyst. | A convenient, metal- and solvent-free method to produce unsymmetrical triarylmethanes in moderate to high yields. | thieme-connect.com |
| Victoria Blue B | 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), N-phenyl-1-naphthylamine | Condensation reaction. | A method for preparing unsymmetrical dyes, used for coloring paper and in inks. | sci-hub.st |
Exploration of Heterocyclic or Polyaromatic Incorporations
The incorporation of heterocyclic or polyaromatic systems into the Pararosaniline(1+) structure is an area of active research, aiming to modulate the electronic, optical, and binding properties of the dye. Methodologies have been developed to synthesize triarylmethane structures that include moieties such as indoles and carbazoles.
The synthesis of triarylmethanes containing the indole moiety has been successfully achieved. researchgate.net One effective method is the sulfamic acid-mediated dehydrative substitution reaction of benzofuryl alcohols with indole nucleophiles in water, which produces unsymmetrically substituted triarylmethanes containing an indole ring in good to excellent yields. researchgate.net Another powerful technique is the Friedel-Crafts alkylation. For example, a three-component reaction between an aldehyde, an N,N-dialkylaniline, and an indole can be catalyzed by a Brønsted acidic ionic liquid to form triarylmethanes where one of the aryl groups is a heterocyclic indole ring. thieme-connect.com These methods provide a direct pathway to integrating heterocyclic systems onto the central carbon of the triarylmethane scaffold.
The interaction between Pararosaniline(1+) and polyaromatic structures has also been explored, particularly in the context of material science. Researchers have synthesized conjugated copolymers containing carbazole (B46965) and other polycondensed aromatic hydrocarbons (PAHs) via a one-pot cyclopentannulation reaction. researchgate.net These copolymers have demonstrated a remarkable capacity for adsorbing pararosaniline hydrochloride dye from aqueous solutions, indicating strong interactions between the polyaromatic framework of the copolymer and the dye molecule. researchgate.net While this does not represent a direct covalent incorporation into the dye itself, it highlights the design principles for creating polyaromatic structures that can associate with and influence the properties of Pararosaniline(1+). This association is driven by forces such as cation-π interactions between the electron-rich aromatic rings of the adsorbent and the cationic dye. mdpi.com
Table 2: Examples of Heterocyclic and Polyaromatic Systems Related to Pararosaniline(1+)
| Product/System Description | Reactants/Components | Method | Key Findings | Reference |
|---|---|---|---|---|
| Indole-containing Triarylmethanes | Indoles, 2-Indolylmethanols | Friedel-Crafts alkylation reaction. | Successful synthesis of unsymmetrical triarylmethane molecules containing the indole moiety. | researchgate.net |
| {4-[1H-Indol-3-yl(4-nitrophenyl)methyl]phenyl}dimethylamine | 4-nitrobenzaldehyde, N,N-dimethylaniline, Indole | One-pot, three-component double Friedel-Crafts reaction. | A specific example of an unsymmetrical triarylmethane incorporating an indole ring. | thieme-connect.com |
| Carbazole-containing Conjugated Copolymers | Diethynyl carbazole synthon, Dibrominated polycondensed aromatic hydrocarbons (PAHs) | One-pot [3+2] cyclopentannulation reaction. | The resulting copolymers showed outstanding adsorption capacity for pararosaniline hydrochloride dye. | researchgate.net |
| Unsymmetrical Triarylmethanes with Benzofuran Moiety | Benzofuryl alcohols, various nucleophiles (including indoles) | Sulfamic acid-mediated dehydrative substitution reaction in water. | A scalable and easily isolable synthesis method for unsymmetrical triarylmethanes incorporating heterocyclic units. | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Pararosaniline 1+
Vibrational Spectroscopy Applications in Pararosaniline(1+) Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. japer.in The resulting spectrum is a unique pattern of absorption bands that correspond to specific functional groups. In the analysis of Pararosaniline(1+), FTIR is instrumental in identifying its key structural components.
The FTIR spectrum of Pararosaniline(1+) displays characteristic peaks that confirm the presence of its primary amine groups and aromatic rings. For instance, the N-H stretching vibrations of the primary amine groups are typically observed in the region of 3200-3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations within the aromatic rings and the quinoid structure produce strong bands in the 1580-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations can also be identified, further confirming the structure of the molecule.
Table 1: Characteristic FTIR Peak Assignments for Pararosaniline(1+)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3293 | N-H Stretching | Primary Amine (-NH₂) |
| 1580 | N-H Bending | Primary Amine (-NH₂) |
| ~1600-2000 | Aromatic Ring Vibrations | Aromatic Rings |
This table presents typical FTIR data for Pararosaniline and related compounds. Specific peak positions can vary based on the sample preparation and environment. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. mdpi.comsymbiosisonlinepublishing.com It provides a "fingerprint" of a molecule, offering detailed information about its skeletal vibrations and symmetry. symbiosisonlinepublishing.com For Pararosaniline(1+), Raman spectroscopy is particularly useful for studying the conjugated system of its aromatic and quinoid rings.
The Raman spectrum of Pararosaniline(1+) is characterized by strong bands corresponding to the in-plane vibrations of the triarylmethane skeleton. A notable peak around 913 cm⁻¹ has been identified as a characteristic signal for pararosaniline. researchgate.net The spectra reveal distinct signals for the different homologues of basic fuchsin, with pararosaniline being the non-methylated form. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has been effectively used to analyze triarylmethane dyes, including pararosaniline, even in complex samples like historical prints. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms within the Pararosaniline(1+) cation.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. oeno-one.eu In Pararosaniline(1+), the ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The aromatic protons, located on the phenyl rings, would appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. marquette.edu The protons of the primary amine groups would also give rise to signals whose chemical shift can be influenced by solvent and concentration. The splitting patterns of these signals, arising from spin-spin coupling, can help to elucidate the substitution pattern on the aromatic rings. bnmv.ac.in
Carbon (¹³C) NMR Spectroscopic Analysis
Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in Pararosaniline(1+) gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. savemyexams.comlibretexts.org
The spectrum of Pararosaniline(1+) would feature signals for the sp² hybridized carbons of the aromatic and quinoid rings in the range of approximately 110-160 ppm. savemyexams.com The central sp² hybridized carbon atom, bonded to the three rings, would have a characteristic chemical shift. The carbons bonded to the nitrogen atoms would also have distinct chemical shifts influenced by the electronegativity of the nitrogen. The high resolution of ¹³C NMR allows for the differentiation of the various carbon environments within the complex structure of the dye. kpi.ua
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Pararosaniline(1+)
| Carbon Type | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic/Quinoid C-H | sp² hybridized | 110 - 160 |
| Aromatic/Quinoid C-N | sp² hybridized, bonded to Nitrogen | 140 - 160 |
This table provides estimated chemical shift ranges based on general principles of ¹³C NMR spectroscopy for similar structures. Actual values can vary. savemyexams.comlibretexts.org
Electronic Absorption and Emission Spectroscopy of Pararosaniline(1+)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule. libretexts.org These techniques are fundamental to understanding the origin of the intense color of Pararosaniline(1+) and its photophysical properties.
Pararosaniline(1+) exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its characteristic magenta color. The maximum absorbance (λmax) is typically observed around 544-545 nm in ethanol. aatbio.com This absorption is attributed to a π-π* electronic transition within the extensive conjugated system of the molecule. The exact position of the λmax can be influenced by the solvent polarity and pH. Studies have shown that the absorption spectrum can be complex, with multiple overlapping bands that can be resolved using deconvolution techniques. ucl.ac.uk For instance, analysis has revealed absorbance maxima at approximately 507, 544, and 577 nm. ucl.ac.uk In the solid phase, when sorbed on a resin, the reaction product of pararosaniline shows an absorption maximum around 565 nm. psu.edu
While Pararosaniline(1+) is primarily known for its strong absorption, it also exhibits fluorescence, although its quantum yield can be low. The emission spectrum provides information about the energy of the excited state and the pathways of its decay. The hydrochloride salt of pararosaniline acts as a fluorochrome. nih.gov The study of its emission properties is crucial for its applications in fluorescence microscopy and as a fluorescent probe. The excitation spectrum, which mirrors the absorption spectrum, can be used to determine the most efficient wavelength for inducing fluorescence. ucl.ac.uk
UV-Visible Spectrophotometry for Electronic Transitions and Solvatochromism
UV-Visible spectrophotometry is a fundamental technique for probing the electronic transitions within a molecule. libretexts.org For organic molecules, this involves the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The absorption of UV or visible light by Pararosaniline(1+) primarily involves π → π* and n → π* transitions within its conjugated π-electron system. shu.ac.uklibretexts.org These transitions are responsible for its characteristic color.
The extended conjugated system of Pararosaniline(1+), consisting of three aromatic rings connected to a central carbon atom, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in absorption in the visible region of the electromagnetic spectrum. libretexts.org The position and intensity of the absorption maxima are sensitive to the molecular environment.
Solvatochromism , the change in the color of a solution of a substance with a change in the solvent, is a prominent feature of Pararosaniline(1+). niscpr.res.in This phenomenon arises from differential solvation of the ground and excited states of the dye molecule. niscpr.res.in The polarity of the solvent can influence the energy levels of the molecular orbitals, leading to a shift in the absorption maximum. shu.ac.uk In polar solvents, Pararosaniline(1+) typically exhibits a shift in its absorption spectrum due to interactions between the solvent dipoles and the charge distribution in the dye cation. researchgate.net This solvent-dependent spectral shift provides valuable insights into the solute-solvent interactions and the electronic structure of the molecule. researchgate.net
| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Water | ~540-550 | Varies with pH and concentration |
| Ethanol | ~545 | Data not readily available |
| Acetone | ~548 | Data not readily available |
Note: The exact λmax and ε values can vary depending on the specific experimental conditions, including pH and dye concentration.
Fluorescence Spectroscopic Investigations of Photophysical Properties
Fluorescence spectroscopy provides further details about the excited state properties of Pararosaniline(1+). Upon absorption of light, the molecule is promoted to an excited electronic state. It can then return to the ground state through various photophysical processes, including fluorescence emission.
The fluorescence of Pararosaniline(1+) is characterized by its emission spectrum, quantum yield, and fluorescence lifetime. These properties are influenced by the molecular structure and the surrounding environment. For instance, the aryl rings in triarylmethanes like Pararosaniline(1+) can undergo rotational motion, which can provide a non-radiative decay pathway, thus affecting the fluorescence quantum yield. researchgate.net
Investigations into the photophysical properties of similar dyes have shown that factors like solvent polarity and the formation of aggregates can significantly impact fluorescence. academie-sciences.fr For instance, in some cases, an increase in solvent polarity can lead to a red shift in the fluorescence emission spectrum. niscpr.res.in
| Property | Description | Typical Findings for Triarylmethane Dyes |
| Emission Maximum (λem) | The wavelength at which the fluorescence intensity is highest. | Often red-shifted compared to the absorption maximum. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | Can be low due to non-radiative decay pathways. |
| Fluorescence Lifetime (τf) | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range. |
Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of Pararosaniline(1+) and for elucidating its structure through fragmentation analysis. neu.edu.tr In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). bitesizebio.com
The molecular ion peak (M+) in the mass spectrum of Pararosaniline corresponds to the intact cation and provides its exact molecular weight. neu.edu.tr High-resolution mass spectrometry can yield a highly accurate mass, which can be used to determine the molecular formula. nih.gov The molecular weight of the Pararosaniline free base is approximately 287.4 g/mol . nih.gov
Fragmentation Analysis:
When subjected to high energy in the mass spectrometer, the molecular ion of Pararosaniline(1+) can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments provides a "fingerprint" of the molecule's structure. bitesizebio.com The analysis of these fragmentation patterns can confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for triarylmethane dyes involve the cleavage of the bonds between the central carbon atom and the phenyl rings.
A study on PubChem provides fragmentation data for a precursor ion with m/z 288.1495, corresponding to the protonated form of Pararosaniline ([M+H]+). The observed fragments include ions at m/z 287.1425, 272.1294, and 195.0916, which can be attributed to the loss of a hydrogen atom, an amino group, and a phenylamine group, respectively. nih.gov
| Precursor m/z | Fragmentation Mode | Key Fragment Ions (m/z) | Putative Neutral Loss |
| 288.1495 [M+H]⁺ | HCD | 287.1425 | H |
| 288.1495 [M+H]⁺ | HCD | 272.1294 | NH₂ |
| 288.1495 [M+H]⁺ | HCD | 195.0916 | C₆H₆N |
Data sourced from PubChem, based on LC-ESI-QFT analysis. nih.gov
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) and X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. iastate.eduanton-paar.com These methods rely on the diffraction of X-rays by the ordered array of atoms in a crystal. iastate.edu The resulting diffraction pattern is unique to the crystal structure and can be used to solve for the exact positions of the atoms, bond lengths, and bond angles. anton-paar.com
For Pararosaniline(1+), single-crystal X-ray diffraction can provide definitive information about its molecular conformation and how the cations and their counter-ions are packed in the crystal lattice. iastate.edu This is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the material's bulk properties.
While specific crystallographic data for Pararosaniline(1+) was not found in the immediate search, studies on similar molecules, such as p-nitroaniline within zeolite channels, demonstrate the power of XRD in revealing the orientation and ordering of guest molecules within a host structure. researchgate.net Such information is vital for applications in materials science, for instance, in the development of non-linear optical materials. researchgate.netamericanpharmaceuticalreview.com
Electrochemical Characterization Techniques for Redox Behavior
Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of Pararosaniline(1+). nih.gov These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the molecule. uci.edu
The electrochemical characterization of Pararosaniline(1+) can reveal its formal potential, the number of electrons transferred in the redox reaction, and the stability of the resulting oxidized or reduced species. The central triphenylmethyl cation core of Pararosaniline(1+) is the primary site of electrochemical activity.
Theoretical and Computational Chemistry Studies of Pararosaniline 1+
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations offer profound insights into the molecular-level characteristics of Pararosaniline(1+), a triphenylmethane (B1682552) dye. These computational methods are pivotal in understanding its electronic structure and inherent properties, which dictate its behavior and applications.
Density Functional Theory (DFT) for Ground and Excited State Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. ccsenet.orgmdpi.com It has been successfully applied to analyze both the ground and excited states of Pararosaniline(1+), providing a detailed picture of its electronic behavior.
In the ground state, DFT calculations can determine the optimized molecular geometry, electronic energy, and distribution of electron density. For the excited states, time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, which are crucial for understanding the color of the dye. researchgate.net Studies have shown that the calculated absorption spectra from TD-DFT are in good agreement with experimental data.
Research indicates that the electronic properties of Pararosaniline(1+) are significantly influenced by its molecular structure and the surrounding environment. researchgate.netresearchgate.net DFT calculations help in elucidating these relationships by providing a quantum mechanical description of the molecule.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. ossila.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. ossila.comwikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and stability of a molecule. wikipedia.orgphyschemres.org
For Pararosaniline(1+), the HOMO is the highest energy orbital occupied by electrons, and the LUMO is the lowest energy orbital that is unoccupied. ossila.com The HOMO-LUMO gap is indicative of the molecule's ability to be electronically excited; a smaller gap suggests that less energy is required to promote an electron from the HOMO to the LUMO, often correlating with the color of the compound. wikipedia.org
Analysis of the frontier molecular orbitals for Pararosaniline(1+) reveals the distribution of electron density. researchgate.net The HOMO is typically localized on the electron-donating amino groups and the phenyl rings, while the LUMO is distributed over the central carbon atom and the quinoid ring structure. This separation of the HOMO and LUMO facilitates intramolecular charge transfer upon excitation. researchgate.net The charge distribution across the molecule, which can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further details the reactive sites of the molecule. physchemres.orgorientjchem.org
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ossila.com | Relates to the electron-donating ability of the molecule. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ossila.com | Relates to the electron-accepting ability of the molecule. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Influences chemical reactivity, stability, and color. wikipedia.org A smaller gap often indicates higher reactivity. |
| Charge Distribution | The distribution of partial charges on each atom in the molecule. orientjchem.org | Identifies electrophilic and nucleophilic sites, predicting reactivity. orientjchem.org |
Solvatochromic Studies and Solvent Interaction Models
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. For a compound like Pararosaniline(1+), which possesses a significant charge and dipole moment, solvent effects are particularly pronounced. Linear solvation energy relationship models, such as the Kamlet-Abboud-Taft and Catalán models, are employed to quantitatively analyze these solvent-solute interactions. researchgate.net
Kamlet-Abboud-Taft Model Applications
The general form of the Kamlet-Abboud-Taft equation is:
ν_max = ν_0 + sπ* + aα + bβ
where ν_max is the wavenumber of the maximum absorption, and s, a, and b are coefficients that represent the sensitivity of the solute to the respective solvent parameters.
Studies on similar bioactive compounds have shown that solvent basicity (β) and polarity/polarizability (π*) are often the dominant factors influencing their spectral features, with solvent acidity (α) playing a lesser role. researchgate.net This indicates that the ability of the solvent to accept a hydrogen bond and its general polarity are key in stabilizing the electronic states of the dye. researchgate.net
Catalán Model Applications
The Catalán model is another multiparametric approach used to describe solvent effects, which considers four solvent parameters: acidity (SA), basicity (SB), polarizability (SP), and dipolarity (SdP). researchgate.net This model provides a more detailed description of the specific and non-specific interactions between the solute and solvent.
| Model | Parameters | Description |
| Kamlet-Abboud-Taft | π* | Solvent Polarity/Polarizability ulisboa.pt |
| α | Solvent Hydrogen Bond Donor (HBD) Acidity ulisboa.pt | |
| β | Solvent Hydrogen Bond Acceptor (HBA) Basicity ulisboa.pt | |
| Catalán | SA | Solvent Acidity researchgate.net |
| SB | Solvent Basicity researchgate.net | |
| SP | Solvent Polarizability researchgate.net | |
| SdP | Solvent Dipolarity researchgate.net |
Molecular Dynamics Simulations of Pararosaniline(1+) in Various Media
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed insights into the conformational dynamics of molecules and their interactions with the surrounding environment, such as a solvent or a biological membrane. nih.govoecd-nea.org
For Pararosaniline(1+), MD simulations can be employed to investigate its behavior in various media, including aqueous solutions, organic solvents, and more complex environments like micelles or biological systems. oecd-nea.orgresearchgate.net These simulations can reveal how the dye molecule orients itself with respect to solvent molecules and how its conformation changes in response to different environments.
MD simulations can complement experimental studies by providing an atomistic-level understanding of processes such as solvation, aggregation, and binding to other molecules. nih.gov For instance, simulations can show the formation and stability of hydrogen bonds between the amino groups of Pararosaniline(1+) and water molecules. In a mixed solvent system, MD can illustrate the preferential solvation of the dye by one of the solvent components. While specific MD simulation studies solely focused on Pararosaniline(1+) are not extensively detailed in the provided search context, the principles of MD are broadly applicable to understanding the dynamic behavior of such molecules in solution. oecd-nea.orgrsc.org
Computational Predictions of Spectroscopic Parameters
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting and interpreting the spectroscopic parameters of complex molecules like Pararosaniline(1+). researchgate.netq-chem.com These theoretical methods allow for the calculation of electronic absorption spectra, the analysis of molecular orbitals, and the investigation of environmental influences, such as solvent effects, on the dye's photophysical properties. researchgate.netdiva-portal.org
Studies employing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been used to calculate the electronic absorption spectra, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential of pararosaniline. researchgate.net Such calculations are crucial for understanding the electronic transitions that give rise to the dye's intense color. The main absorption band in the visible region is attributed to the HOMO-LUMO transition, which corresponds to a π → π* electronic transition.
Time-Dependent DFT (TD-DFT) is a popular method for studying excited states due to its favorable balance of computational cost and accuracy for many systems. q-chem.com It is used to calculate vertical excitation energies, which correspond to the maxima in an absorption spectrum (λmax). researchgate.net For instance, theoretical electronic transitions for pararosaniline have been calculated using both B3LYP and CAM-B3LYP functionals to understand the nature of its excited states. researchgate.net These calculations can also elucidate intramolecular charge transfer (ICT) processes upon excitation by analyzing the changes in dipole moments between the ground and excited states. researchgate.net
The solvent environment significantly impacts the spectroscopic properties of Pararosaniline(1+). Computational models, such as the Polarizable Continuum Model (PCM), are often integrated with TD-DFT calculations to simulate solvent effects. rsc.org These studies help explain the solvatochromic shifts (changes in absorption/emission spectra with solvent polarity) observed experimentally. For pararosaniline and related triarylmethane dyes, calculations have confirmed that the polarity of the excited state is higher than that of the ground state. researchgate.net In some cases, vibronic simulations are combined with molecular dynamics to understand how the fluctuating electrostatic potential of a disordered solvent environment can lead to features like the characteristic shoulder in the absorption spectrum of related dyes like crystal violet. rsc.org
Below is a table summarizing typical spectroscopic parameters of Pararosaniline(1+) predicted by computational methods.
| Parameter | Computational Method | Predicted Value / Finding | Reference |
|---|---|---|---|
| Electronic Absorption (λmax) | TD-DFT (B3LYP/CAM-B3LYP) | Calculations predict the main absorption band in the visible region, corresponding to the HOMO-LUMO transition. | researchgate.net |
| Frontier Orbitals (HOMO-LUMO gap) | DFT (B3LYP/6-311++G(d,p)) | The energy gap is calculated to understand the semiconductor character and electronic transitions. | researchgate.net |
| Excited State Dipole Moment | Solvatochromic Shift Method & DFT | Calculations indicate a higher dipole moment in the excited state compared to the ground state, suggesting intramolecular charge transfer (ICT). | researchgate.net |
| Solvent Effects | TD-DFT with PCM | Models demonstrate solvatochromic shifts and can explain spectral broadening and shoulder formation due to solvent-solute interactions. | rsc.org |
Development of Predictive Models for Chemical Reactivity and Selectivity
Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are powerful tools for estimating the chemical reactivity and selectivity of molecules like Pararosaniline(1+). springernature.comresearchgate.net These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific activity or property, such as reaction rates, toxicity, or sorption characteristics. chemrxiv.orgnih.gov
For triarylmethane dyes, QSAR models have been developed to predict various endpoints related to their reactivity and environmental fate. researchgate.netpublications.gc.ca The process involves calculating a range of molecular descriptors using computational methods. These descriptors can be categorized as electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or physicochemical (e.g., logP, polarizability). frontiersin.org Machine learning algorithms, such as multiple linear regression or random forests, are then used to build a predictive model from a training set of molecules with known properties. chemrxiv.orgrsc.org
A key application for triarylmethane dyes has been the prediction of their sorption to various materials, which is a measure of their reactivity with surfaces. researchgate.net For example, a QSAR study on the sorption of triarylmethane dyes to sandy soil found that both the number and position of sulfonic acid (SO3) groups significantly affected sorption. researchgate.net The model indicated that increasing the number of these groups decreases sorption, providing a clear strategy for designing less reactive and potentially less toxic dye tracers. researchgate.net
Furthermore, computational tools are used to predict the toxicity of pararosaniline, which is a function of its reactivity with biological macromolecules like proteins and DNA. researchgate.netijfmr.com QSAR models can be trained to predict various toxicological endpoints, including carcinogenicity and ecotoxicity. springernature.compublications.gc.ca These predictive models are crucial for risk assessment and for guiding the design of safer alternative dyes. springernature.com The development of such models relies on databases of experimental data and sophisticated algorithms that can identify the key structural features driving reactivity and toxicity. nih.govresearchgate.net
The table below outlines the types of predictive models developed for triarylmethane dyes and their applications.
| Model Type | Predicted Property / Application | Key Molecular Descriptors | Reference |
|---|---|---|---|
| QSAR (Sorption) | Predicts sorption characteristics to soil and other materials. | Number and position of functional groups (e.g., -SO3), molecular geometry. | researchgate.net |
| QSAR (Toxicity) | Predicts ecotoxicity and potential human health effects (e.g., carcinogenicity). | Physicochemical properties (logP), electronic parameters, molecular weight. | springernature.compublications.gc.ca |
| Machine Learning (Reactivity) | Predicts reaction selectivity (regio-, site-selectivity) for organic reactions. | Quantum mechanical descriptors, electronic and steric parameters. | chemrxiv.orgrsc.org |
| Molecular Docking | Predicts binding affinity and interactions with biological targets like proteins (e.g., Hemoglobin). | Interaction energies (hydrophobic, van der Waals), binding site geometry. | researchgate.netijfmr.com |
Interactions of Pararosaniline 1+ with Chemical and Biological Substrates Mechanism Focused Research
Chemical Reaction Mechanisms Involving Pararosaniline(1+)
The reactivity of Pararosaniline(1+) is central to its application in several classical chemical tests. The mechanisms of these reactions have been a subject of study to optimize their specificity and sensitivity.
The Schiff test is a well-established qualitative method for the detection of aldehydes, and Pararosaniline(1+) is a key component of the Schiff reagent. The reaction mechanism involves several steps. Initially, the magenta-colored Pararosaniline(1+) is treated with sulfurous acid (H₂SO₃) or a bisulfite salt, which leads to the sulfonation at the central carbon atom. This disrupts the conjugated π-electron system responsible for its color, resulting in a colorless solution known as the Schiff reagent researchgate.net.
The subsequent reaction with an aldehyde is complex. The currently accepted mechanism suggests that the free aromatic amine groups of the decolorized Pararosaniline(1+) react with the aldehyde. This is followed by the elimination of the sulfonic acid group and the restoration of the conjugated system, leading to the development of a characteristic magenta or violet color researchgate.net. Nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the structure of the adducts formed during this reaction, identifying them as α-anilinoalkylsulfonic acids wikipedia.org. The stoichiometry of the final colored product can be complex, with ratios of aldehyde to dye appearing to be approximately 3:1 in some cases nih.gov. The intensity of the color developed can be used for the colorimetric determination of aldehydes nih.gov.
Pararosaniline(1+) is widely used in the quantitative determination of sulfur dioxide (SO₂) in the atmosphere. The underlying chemical reaction is a variation of the Schiff reaction. In this method, a measured volume of air is bubbled through a solution of potassium tetrachloromercurate (TCM), which forms a stable dichlorosulfitomercurate(II) complex with the absorbed SO₂ stackexchange.comillinois.edu.
This complex is then reacted with a solution of Pararosaniline(1+) and formaldehyde (B43269). The Pararosaniline(1+) is first bleached with acid. The subsequent reaction with the dichlorosulfitomercurate(II) complex and formaldehyde results in the formation of a highly colored Pararosaniline methyl sulfonic acid illinois.edumdpi.com. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the concentration of the initially absorbed sulfur dioxide illinois.edumdpi.com. The reaction is highly sensitive and can be used to measure SO₂ concentrations in the range of 25 to 1050 µg/m³ stackexchange.com.
Table 1: Key Reactions of Pararosaniline(1+)
| Reaction | Reactant(s) | Product(s) | Application |
| Schiff Reaction | Aldehyde, Sulfurous Acid | Colored Adduct (α-anilinoalkylsulfonic acid) | Aldehyde Detection |
| Sulfur Dioxide Detection | Sulfur Dioxide, Potassium Tetrachloromercurate, Formaldehyde | Pararosaniline Methyl Sulfonic Acid | Air Quality Monitoring |
Intermolecular Interactions with Macromolecules and Biomacromolecules
The interaction of Pararosaniline(1+) with proteins and nucleic acids is of significant interest due to its biological implications and its use as a biological stain. These interactions are typically non-covalent and are driven by a combination of forces.
The interaction of Pararosaniline(1+) with proteins has been investigated using a combination of spectroscopic techniques and computational modeling. A notable study focused on the binding of Pararosaniline(1+) with bovine serum albumin (BSA), a model protein. This research employed fluorescence spectroscopy, circular dichroism, and molecular docking to elucidate the binding mechanism researchgate.net.
The experimental results indicated that Pararosaniline(1+) binds to BSA primarily through hydrophobic interactions and van der Waals forces researchgate.net. Thermodynamic analysis revealed that the binding process is spontaneous. Molecular docking studies further identified the binding site of Pararosaniline(1+) on BSA to be in subdomain IB of domain I researchgate.net. These studies showed that the binding does not cause major conformational changes in the protein's secondary structure researchgate.net.
Table 2: Thermodynamic Parameters for Pararosaniline(1+)-BSA Binding
| Thermodynamic Parameter | Value | Implication |
| ΔG (Gibbs Free Energy) | Negative | Spontaneous Binding |
| ΔH (Enthalpy Change) | -54.34 ± 5 kJ/mol | Enthalpy-driven process |
| ΔS (Entropy Change) | -0.0908 ± 0.24 kJ/mol·K | Decrease in randomness |
Note: The specific values for ΔG would vary with temperature.
Pararosaniline(1+) is a well-known nuclear stain, particularly in the Feulgen staining technique, which is specific for DNA. The mechanism of Feulgen staining involves the acid hydrolysis of DNA, which removes the purine bases and exposes the aldehyde groups of the deoxyribose sugars researchgate.net. The Schiff reagent, containing decolorized Pararosaniline(1+), then reacts with these aldehyde groups to produce a characteristic magenta color, thus staining the DNA researchgate.net. This interaction is covalent, involving the formation of a Schiff base between the dye and the apurinic acid.
In addition to its use in DNA staining, recent research has identified Pararosaniline(1+) as a modifier of RNA splicing in the nematode Caenorhabditis elegans. This finding suggests an interaction with the spliceosome machinery or the RNA itself, although the precise molecular mechanism of this interaction is still under investigation nih.gov. The study found that pararosaniline exposure activates the oxidative stress response and alters the expression of genes involved in RNA metabolism nih.gov.
The concept of charge transfer is fundamental to understanding the interactions between electron-rich (donor) and electron-poor (acceptor) molecules. In the context of Pararosaniline(1+), which possesses an extended π-electron system, the potential for charge-transfer interactions with biological macromolecules is significant. While direct spectroscopic evidence for charge-transfer complexes between Pararosaniline(1+) and biomolecules is not extensively documented, the principles of such interactions are well-established for similar dye molecules.
Mechanisms of Dye-Substrate Interaction in Staining Applications (Chemical Basis)
Pararosaniline(1+) is a triaminotriphenylmethane dye that serves as a primary component of the Schiff reagent, which is central to various biological staining techniques, most notably the Feulgen stain for DNA. The interaction mechanism is a well-defined chemical process that allows for the specific detection and quantification of aldehydes, particularly those generated from cellular macromolecules.
The core of the staining mechanism lies in the transformation of pararosaniline into a colorless, or "leuco," form upon treatment with sulfurous acid (H₂SO₃) or a source of sulfur dioxide (SO₂), such as potassium metabisulfite. In its colored state, pararosaniline possesses a quinoid structure with a delocalized pi-electron system, which is responsible for its magenta color. The addition of sulfurous acid disrupts this conjugated system by sulfonating the central carbon atom, leading to the formation of a colorless Schiff reagent.
The Feulgen reaction, a specific method for staining DNA, begins with acid hydrolysis of the tissue sample, typically using warm hydrochloric acid (HCl). This hydrolysis step selectively cleaves the glycosidic bonds between purine bases (adenine and guanine) and the deoxyribose sugars of the DNA backbone, creating apurinic acid. This process unmasks the aldehyde groups of the deoxyribose molecules. RNA is not affected in the same way because its ribose sugar has a hydroxyl group at the 2' position that prevents this specific acid hydrolysis.
The subsequent application of the colorless Schiff reagent to the hydrolyzed tissue initiates the staining reaction. The free aromatic amine groups of the leucopararosaniline react with the newly exposed aldehyde groups in the DNA. This interaction is complex, but the accepted mechanism involves the formation of an initial Schiff base linkage. This linkage is then stabilized, possibly in the presence of excess SO₂, leading to the regeneration of the dye's chromophoric quinoid structure. The result is a stable, magenta-colored compound covalently bound to the DNA, allowing for the specific visualization of nuclear and chromatin material. The intensity of the stain is proportional to the DNA content, making the Feulgen reaction a semi-quantitative technique for DNA analysis.
Modulation of Cellular Processes in Model Organisms (e.g., RNA Splicing in C. elegans)
Recent research has identified Pararosaniline(1+) as a significant modifier of fundamental cellular processes, particularly post-transcriptional RNA splicing, in the model organism Caenorhabditis elegans. wikipedia.org Studies employing an in vivo fluorescent splicing reporter in C. elegans screened against the U.S. EPA ToxCast chemical library pinpointed pararosaniline hydrochloride as a potent modulator of splicing fidelity. wikipedia.orgembrapa.br
Pre-messenger RNA (pre-mRNA) splicing is a critical, evolutionarily conserved process in eukaryotes where non-coding introns are removed to produce mature messenger RNA (mRNA) that can be translated into proteins. wikipedia.org Accurate splicing is essential for normal development and cellular function. The discovery that pararosaniline can disrupt this process highlights a specific mechanism of its interaction with biological systems beyond its use as a simple stain. Exposure to pararosaniline was found to induce RNA splicing defects, which was confirmed using quantitative PCR (qPCR) techniques. embrapa.br This finding establishes pararosaniline as a chemical tool for studying the regulation and consequences of aberrant RNA splicing.
Gene Expression Analysis in Response to Pararosaniline(1+) Exposure
To elucidate the molecular pathways affected by Pararosaniline(1+), researchers have conducted gene expression analyses in C. elegans following exposure to the compound. These studies revealed that pararosaniline not only disrupts RNA splicing but also activates a distinct oxidative stress response. wikipedia.org This dual effect suggests a complex cellular response to the chemical.
Furthermore, the gene expression analysis demonstrated that pararosaniline exposure alters the expression levels of key genes that regulate RNA splicing itself. wikipedia.org This indicates a potential feedback loop or a broader disruption of the cellular machinery responsible for RNA processing. The activation of stress response pathways alongside the alteration of splicing regulators suggests that the cell perceives pararosaniline-induced splicing errors as a form of cellular damage, triggering protective mechanisms. These findings provide a molecular basis for the deleterious physiological effects observed in the organism, linking the chemical's presence to specific changes in the transcriptome.
Genetic Screens for Modifiers of Pararosaniline(1+)-Induced Effects
To identify genes and pathways that interact with Pararosaniline(1+), targeted genetic screens have been performed in C. elegans. These screens aim to find "modifiers"—genes that, when their function is altered (e.g., through RNA interference, RNAi), can either enhance or suppress the effects of the chemical.
| Process Investigated | Methodology | Key Finding | Implication |
|---|---|---|---|
| RNA Splicing Fidelity | In vivo fluorescent splicing reporter screen | Pararosaniline identified as a strong modifier of RNA splicing. wikipedia.org | Demonstrates a direct interaction of the compound with a core cellular process. |
| Gene Expression | Gene expression analysis (qPCR) | Activates oxidative stress response and alters expression of RNA splicing regulators. wikipedia.orgembrapa.br | Reveals the molecular pathways perturbed by pararosaniline exposure. |
| Genetic Modification of Effects | Targeted RNAi screen | Inhibition of protein translation reverses splicing defects and protects against toxicity. wikipedia.org | Identifies a key genetic pathway (translation) that modulates the cellular response to pararosaniline. |
Enzymatic Inhibition Studies and Kinetic Mechanisms
The interaction of chemical compounds with enzymes is a cornerstone of pharmacology and toxicology. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of these interactions, known as enzyme kinetics, provides critical insights into the mechanism of inhibition and the potency of the inhibitor. While Pararosaniline(1+) is known to interact with various biological molecules, detailed kinetic studies defining its specific inhibitory mechanisms against particular enzymes are not extensively documented in the scientific literature. However, the principles by which such inhibition would be studied are well-established.
Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme. libretexts.org Reversible inhibition is further categorized based on the inhibitor's interaction with the enzyme and the enzyme-substrate complex:
Competitive Inhibition : The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction velocity (Vₘₐₓ). libretexts.orgwikipedia.org
Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. wikipedia.orgnih.gov This binding event reduces the catalytic activity of the enzyme. In pure non-competitive inhibition, the Vₘₐₓ is decreased, while the Kₘ remains unchanged. teachmephysiology.com
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ. libretexts.org
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in changes to both Vₘₐₓ and Kₘ. wikipedia.org
The potency of an inhibitor is typically quantified by parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Kᵢ represents the dissociation constant of the enzyme-inhibitor complex, with a lower Kᵢ indicating a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. These parameters are determined by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. nih.gov
Although specific kinetic data for Pararosaniline(1+) as an enzyme inhibitor are sparse, its known chemical reactivity and interactions with cellular machinery suggest that it could potentially act as an inhibitor for certain enzymes. Further research would be required to identify specific enzyme targets and characterize the kinetic mechanisms of inhibition.
Advanced Applications of Pararosaniline 1+ in Chemical Science and Engineering
Analytical Reagents and Methodologies Utilizing Pararosaniline(1+)
The reactivity of Pararosaniline(1+) serves as the foundation for several sensitive and reliable analytical methods. Its ability to form intensely colored complexes upon reaction with specific target molecules makes it an invaluable reagent in spectrophotometry and chemical sensing.
Spectrophotometric Determination of Specific Analytes (e.g., Formaldehyde (B43269), Sulfur Dioxide)
Pararosaniline(1+) is a key reagent in well-established spectrophotometric methods for the quantification of formaldehyde and sulfur dioxide, two environmentally and occupationally significant pollutants.
Formaldehyde Determination: The modified pararosaniline method is a widely used and sensitive technique for analyzing formaldehyde concentrations. epa.govresearchgate.net In this method, formaldehyde reacts with an acidic pararosaniline solution and sodium sulfite (B76179) to form a distinct purple chromophore. epa.govnih.gov The intensity of this purple color, which is measured spectrophotometrically, is directly proportional to the concentration of formaldehyde in the sample. epa.gov This reaction allows for the detection of formaldehyde at very low levels, down to parts per billion by volume (ppbv). epa.gov The method has been adapted for various sample types, including air, water, and even solid and semisolid cosmetics and pharmaceuticals. epa.govnih.govpsu.edu Flow injection analysis techniques have been coupled with this reaction to automate and increase the sample throughput for formaldehyde monitoring in work environments. psu.edu
Sulfur Dioxide Determination: The pararosaniline method, also known as the West-Gaeke method, is a reference standard for measuring sulfur dioxide (SO₂) concentrations in ambient air. alaska.govgovinfo.govcornell.edu The principle involves bubbling a known volume of air through a solution of potassium tetrachloromercurate (TCM), which captures the SO₂ to form a stable dichlorosulfitomercurate complex. govinfo.govepa.gov This complex is then reacted with acid-bleached pararosaniline and formaldehyde. alaska.govgovinfo.gov The reaction produces a highly colored pararosaniline methyl sulfonic acid. alaska.govgovinfo.gov The absorbance of this colored species is measured with a spectrophotometer, typically at 548 nm, and is directly related to the amount of SO₂ collected. alaska.govgovinfo.gov This method is applicable for sampling periods ranging from 30 minutes to 24 hours. alaska.govgovinfo.gov Refinements to the method have been developed to use a nontoxic formaldehyde absorber, avoiding the use of the hazardous mercury-containing reagent. tandfonline.com
Development of Optical Chemical Sensors
The distinct color change reaction of Pararosaniline(1+) with formaldehyde has been exploited to develop optical chemical sensors. These sensors offer a simple, often reusable, and portable means of detecting specific analytes. scirp.orgresearchgate.net
A common approach involves immobilizing pararosaniline within a transparent matrix, such as a sol-gel made from tetraethyl orthosilicate (B98303) (TEOS). scirp.orgresearchgate.netresearchgate.net When this sensor comes into contact with a sample containing formaldehyde, the reaction occurs within the matrix, causing a visible color change, often from purple to yellow. scirp.orgresearchgate.netresearchgate.net This optical signal can be measured to quantify the analyte. scirp.org Such sensors have been developed with a linear response range for formaldehyde concentrations typically between 0 and 100 ppm, a limit of detection (LOD) as low as 0.504 ppm, and a limit of quantification (LOQ) of 1.680 ppm. scirp.orgresearchgate.net These sensors operate optimally at a specific pH, for instance pH 4, and have a rapid response time, often within 150 seconds. scirp.orgresearchgate.netresearchgate.net Another approach involves electrostatically bonding the pararosaniline indicator onto cation-exchange resins like cellulose (B213188) phosphate, which can respond to formaldehyde without the need for sulfite addition. nih.gov
Qualitative and Quantitative Chemical Assays
Pararosaniline(1+) is a versatile reagent for both qualitative and quantitative chemical assays, primarily due to its strong and specific color-forming reactions. tandfonline.comscirp.org It serves as a basis for modified Schiff's tests for aldehydes, where its reaction with formaldehyde in the presence of a dichlorosulfitomercurate II complex yields a purple product. tandfonline.com This method is highly sensitive and is considered superior to many existing techniques for determining trace quantities of formaldehyde. tandfonline.com
In a quantitative context, these assays form the basis of spectrophotometric methods where the color intensity is measured to determine the concentration of the analyte. epa.gov For example, sol-gel based optical sensors can be used for both qualitative (presence/absence) and quantitative (concentration) detection of formaldehyde in food samples like fish and noodles. scirp.orgresearchgate.netscirp.org The reliability of these quantitative assays is often confirmed by achieving high recovery percentages (e.g., 95-99%) when testing spiked samples. scirp.org High-performance liquid chromatography (HPLC) methods have also been developed for the quantitative determination of pararosaniline hydrochloride itself in workplace air, with detection limits as low as 0.17 ng/mL. nih.gov
Environmental Remediation and Adsorption Studies
As a synthetic dye, Pararosaniline(1+) can be a water pollutant. Consequently, significant research has focused on its removal from wastewater, leading to the development of novel adsorbent materials and a deeper understanding of the adsorption processes involved.
Adsorption onto Novel Polymeric and Resin Materials
Various novel materials are being investigated for their efficiency in removing Pararosaniline(1+) from water through adsorption. These materials include specially synthesized polymers and resins designed for high adsorption capacity and potential for reuse.
One notable example is a cross-linked anionic polyelectrolyte (CAPE) resin synthesized from the cyclocopolymerization of N,N-diallylglycine hydrochloride, maleic acid, and 1,1,4,4-tetraallylpiperazinium dichloride. nih.govresearcher.lifenih.gov This resin, containing a high density of carboxylate and chelating glycine (B1666218) motifs, has demonstrated an exceptionally high maximum adsorption capacity (q_max) of 1534 mg/g for pararosaniline hydrochloride. nih.govnih.gov Other materials studied include conjugated copolymers containing carbazole (B46965) (CAPs), which have shown a maximum adsorption capacity of 483.09 mg/g. acs.org The adsorption process is often pH-dependent, with maximum uptake typically observed between pH 2.0 and 7.0. researchgate.net The surface of polymeric biomaterials can also be modified, for instance through plasma treatment, to introduce polar functional groups that enhance the adsorption of molecules like dyes. arxiv.org Furthermore, agarose, a natural polymer, has been shown to be an effective adsorbent, capable of rapidly removing crystal violet (hexamethyl pararosaniline chloride) from aqueous solutions. sched.com
Adsorption Isotherms and Kinetic Models (Langmuir, Freundlich, Pseudo-Second-Order)
To understand and optimize the adsorption process of Pararosaniline(1+) onto these novel materials, researchers apply various kinetic and isotherm models to the experimental data.
Adsorption Kinetics: The rate at which the dye is adsorbed is often analyzed using models like the pseudo-first-order and pseudo-second-order kinetic models. nih.govresearchgate.net For the adsorption of pararosaniline and its derivatives onto various resins and polymers, the pseudo-second-order model frequently provides the best fit to the experimental data. nih.govnih.govacs.orgnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov The Elovich kinetic model has also been used, with results sometimes indicating that the adsorption is an essentially irreversible process. nih.govnih.govresearchgate.net
Adsorption Isotherms: Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used. acs.orgcore.ac.uknih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. ijcce.ac.irresearchgate.net Studies on pararosaniline adsorption onto novel resins have shown that the data can fit well with the Langmuir model, which allows for the calculation of the maximum monolayer adsorption capacity (q_m). researchgate.netresearchgate.net For example, the adsorption of pararosaniline hydrochloride onto a cross-linked anionic polyelectrolyte resin yielded a very high q_max of 1534 mg/g. nih.gov
Table 1: Adsorption Isotherm and Kinetic Parameters for Pararosaniline(1+) Removal
| Adsorbent Material | Analyte | Kinetic Model Fit | Isotherm Model Fit | Max. Adsorption Capacity (q_max) (mg/g) | Reference |
|---|---|---|---|---|---|
| Cross-linked Anionic Polyelectrolyte (CAPE) Resin | Pararosaniline Hydrochloride | Pseudo-Second-Order, Elovich | Not Specified | 1534 | nih.govnih.gov |
| Carbazole-Containing Conjugated Copolymers (CAPs) | Pararosaniline Hydrochloride (Basic Red 9) | Pseudo-Second-Order | Langmuir, Freundlich | 483.09 | acs.org |
| Cation-Exchange Resin | Basic Fuchsin (a mixture containing Pararosaniline) | Pseudo-Second-Order | Langmuir, Temkin | 127.0 | researchgate.net |
| ALP-p Resin (from pararosaniline and phloroglucinol) | Bisphenol A (BPA) | Pseudo-Second-Order | Langmuir | 357.8 | researchgate.net |
| Salvinia molesta | Hexamethyl Pararosaniline Chloride (Crystal Violet) | Pseudo-Second-Order | Not Specified | Not Specified, 88% removal | nih.gov |
Chemical Oxidation and Degradation Processes (e.g., Ozonation, Sonolysis)
The treatment of wastewater containing dyes like Pararosaniline(1+) is a critical environmental concern. Advanced Oxidation Processes (AOPs) are at the forefront of degradation technologies. Research has specifically investigated ozonation and sonolysis for the breakdown of Pararosaniline.
Ozonation: This process involves the use of ozone (O₃), a powerful oxidizing agent, to decompose organic pollutants. ceer.com.plepa.gov Studies have shown that ozonation is a highly effective method for degrading Pararosaniline. The reaction of ozone with the dye's chromophoric structure leads to rapid decolorization and mineralization. The process can destroy unsaturated organic matter, conjugated structures, and benzene (B151609) ring systems, converting them into less harmful inorganic substances. mdpi.com Research indicates that ozonation of a Pararosaniline solution is more efficient than ultrasonic irradiation (sonolysis) alone or even a combination of ultrasound and ozone. researchgate.netresearchgate.net While short-term ozonation (e.g., 15 minutes) can be effective for decolorization, longer treatment periods may be necessary to achieve significant toxicity removal. researchgate.netresearchgate.net
Sonolysis: This technique utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive radicals that can degrade pollutants. While sonolysis can degrade Pararosaniline, studies have found it to be less efficient than ozonation for this specific dye. researchgate.netresearchgate.net The combination of ultrasound with other AOPs, however, has been shown to enhance the degradation of other dyes by reducing electrode passivation in electrochemical processes. nih.gov
Table 1: Comparative Efficiency of Oxidation Processes for Pararosaniline Degradation
| Process | Key Findings | Relative Efficiency | Reference |
|---|---|---|---|
| Ozonation | Powerful tool for treatment; more efficient than sonolysis. Rapidly oxidizes the dye due to the existence of C=C bonds. | High | researchgate.netresearchgate.net |
| Sonolysis | Less efficient than ozonation for Pararosaniline degradation. | Moderate | researchgate.netresearchgate.net |
| O₃ + Sonolysis | Combination can show antagonistic effects or only slight enhancement, as direct ozonation is already very rapid. | Variable | researchgate.net |
Electrocoagulation for Dye Removal from Aqueous Solutions
Electrocoagulation (EC) is an electrochemical method for treating wastewater that has proven effective for removing Pararosaniline hydrochloride (Basic Red 9). tandfonline.com The process involves generating coagulant species in situ by the electro-dissolution of sacrificial anodes, typically made of iron or aluminum. These metallic cations form various monomeric and polymeric hydroxo complexes, which destabilize and aggregate suspended particles and adsorb dissolved contaminants. itrcweb.org
Research into the electrocoagulation of Pararosaniline solutions has identified several key operational parameters that influence its efficiency:
Current Density: Higher current densities generally improve the dye removal efficiency by increasing the rate of coagulant generation. tandfonline.com
pH: The optimal pH range for the highest dye removal is typically between 5.0 and 10.25. tandfonline.com Within this range, iron hydroxide (B78521) flocs form effectively, trapping the dye molecules.
Electrolysis Time: Increased electrolysis time leads to greater dye removal, with studies showing up to 99% removal after 30 minutes under optimal conditions. tandfonline.comresearchgate.net
Initial Dye Concentration: The process is highly effective for concentrations around 100 mg/L. tandfonline.com
Inter-electrode Distance: Decreasing the distance between electrodes can improve removal efficiency. tandfonline.com
Kinetic studies suggest that the removal of Pararosaniline by electrocoagulation primarily follows a first-order reaction model. tandfonline.com A key advantage of EC is that it produces less sludge compared to conventional chemical coagulation and the generated flocs are larger and settle more easily. itrcweb.org
Table 2: Optimal Parameters for Pararosaniline Removal by Electrocoagulation
| Parameter | Optimal Value/Range | Resulting Efficiency | Reference |
|---|---|---|---|
| Initial Dye Concentration | 100 mg/L | 99% removal after 30 min | tandfonline.comresearchgate.net |
| Current Density | 111.1 A/m² | 99% removal after 30 min | tandfonline.com |
| Initial pH | 7.0 (optimal range 5.0–10.25) | ~99.7% removal | tandfonline.com |
| Electrolysis Time | 30 minutes | 99% removal | tandfonline.comresearchgate.net |
Advanced Materials Science Applications
The unique chemical structure of Pararosaniline(1+) lends itself to incorporation into advanced materials, enabling novel functionalities in polymer science and nanotechnology.
Incorporation into Conjugated Copolymers
Recent research has focused on synthesizing novel conjugated copolymers for environmental remediation, specifically for the removal of carcinogenic dyes like Pararosaniline hydrochloride (Basic Red 9) from water. researchgate.net One successful approach involves a palladium-catalyzed [3+2] cyclopentannulation reaction between a diethynyl carbazole synthon and various dibrominated polycondensed aromatic hydrocarbons. nih.govresearchgate.net
The resulting carbazole-containing conjugated copolymers (CAPs) have demonstrated an exceptional ability to adsorb Pararosaniline. acs.org Key findings include:
High Adsorption Capacity: Isothermal adsorption studies revealed a maximum adsorption capacity (qₘ) as high as 483.09 mg g⁻¹ for the most effective copolymer. nih.govacs.org
Favorable Kinetics: The dye uptake mechanism follows a pseudo-second-order kinetic model, suggesting a chemisorption process. nih.govacs.org
Excellent Recyclability: The copolymers maintain high adsorption efficiency, with one study showing 93% efficiency retained after six cycles. nih.govacs.org
These copolymers possess a rigid and planar structure that enhances charge delocalization, contributing to their strong interaction with the dye molecules. researchgate.net Their high molecular weights and thermal stability further underscore their potential as robust adsorbent materials. researchgate.net
Fabrication of Hybrid Multilayer Films (e.g., Layer-by-Layer Assembly)
The layer-by-layer (LbL) self-assembly technique offers precise control over the fabrication of nanostructured thin films. uh.edu This method has been used to create hybrid multilayer films incorporating Pararosaniline (PR). ebi.ac.uknih.gov In one notable study, hybrid films were constructed using cationic Pararosaniline and an anionic Keggin-type polyoxometalate (K₅[PMo₁₁VO₄₀]). nih.govacs.orgresearchgate.net
The process involves the alternating deposition of the positively charged Pararosaniline and the negatively charged polyoxometalate onto a substrate, driven by electrostatic interactions. ebi.ac.uknih.gov Characterization of these films revealed:
Regular Growth: Electronic spectroscopy confirmed a regular, stepwise growth of the film, indicating a well-controlled assembly process. nih.govacs.org
Compositional Integrity: X-ray photoelectron spectroscopy verified the presence of both molecular components within the films. nih.govacs.org
Electrochemical Activity: Cyclic voltammetry showed that the films are electrochemically active, exhibiting redox processes associated with the polyoxometalate. ebi.ac.uknih.gov These films demonstrated excellent electrocatalytic activity, for instance, toward the reduction of iodate (B108269) and the oxidation of ascorbic acid, functioning as versatile multielectrocatalysts. nih.govacs.org
Applications in Polymer Science and Dyeing of Synthetic Fibers
In polymer science, Pararosaniline(1+) serves as a functional component in the creation of advanced materials like the conjugated copolymers and multilayer films discussed previously. Its ability to engage in strong electrostatic and chemical interactions makes it a valuable building block for materials designed for sensing, catalysis, and environmental applications. researchgate.netnih.gov
As a cationic (or basic) dye, Pararosaniline is used for dyeing synthetic fibers that possess anionic functional groups. scribd.com Its application is particularly relevant for:
Acrylic Fibers: Basic dyes are the most common class used for acrylics, providing bright, intense shades with good fastness properties. The dyeing process is typically carried out in a weakly acidic bath at temperatures near boiling (90-98°C). scribd.com
Other Synthetics: It can also be used for dyeing nylon and certain types of polyester, although dyeing these fibers is often more challenging due to their compact, hydrophobic, and crystalline structure. scribd.comritdye.com High temperatures (often above 100°C) and specialized dyeing methods, such as the stovetop method for home dyeing, are required to ensure the dye penetrates the fiber. ritdye.comgoogle.com For blended fabrics, the presence of more than 35% synthetic fibers necessitates the use of a dye specifically designed for synthetics, like Pararosaniline. ritdye.com
Reference Standard in Chemical Metrology
In chemical metrology, Certified Reference Materials (CRMs) are crucial for validating analytical methods, calibrating instruments, and ensuring the quality and traceability of measurement results. micromeritics.com A CRM is a highly characterized and homogeneous material with established property values and associated uncertainties, produced under a robust quality system like ISO 17034. micromeritics.comsigmaaldrich.com
Pararosaniline is utilized as a key analytical reagent in standardized methods, highlighting its role in chemical metrology. For instance, decolorized Pararosaniline solution is listed as a general reagent in the Indian Pharmacopoeia. cpachem.com Its most prominent application in this area is in the Pararosaniline method for the determination of sulfur dioxide (SO₂) in ambient air, a long-standing reference method. In this test, SO₂ is absorbed in a solution to form a stable dichlorosulfitomercurate complex, which then reacts with Pararosaniline and formaldehyde to produce a intensely colored Pararosaniline methyl sulfonic acid. The absorbance of this solution is measured spectrophotometrically to quantify the SO₂ concentration. The reliability of this critical environmental measurement depends on the purity and consistent quality of the Pararosaniline reagent, establishing it as a de facto reference standard for this application.
Future Research Directions and Emerging Avenues for Pararosaniline 1+
Exploration of Novel Catalytic Roles for Pararosaniline(1+) and its Derivatives
While primarily known as a dye, recent studies have begun to uncover the catalytic potential of Pararosaniline(1+) and other triarylmethane dyes. taylorandfrancis.comresearchgate.net Research is underway to explore their roles in various chemical transformations.
One area of interest is their application in oxidation reactions. For instance, the catalytic oxidation of triarylmethane leuco-acids is a known method for synthesizing blue dyes, and researchers are investigating more environmentally friendly catalytic systems using agents like hydrogen peroxide. nih.gov The synthesis of functionalized Pararosaniline by coupling its amino groups with fatty acid chlorides has been achieved using basic catalysts, creating amphiphilic dyes with broader solubility and potential applications. mdpi.comresearchgate.net
Furthermore, studies have shown that some triarylmethane dyes, like malachite green and methyl green, can inhibit the activity of enzymes such as acetylcholine (B1216132) esterase. taylorandfrancis.com This opens up possibilities for designing Pararosaniline(1+) derivatives as specific enzyme inhibitors or modulators. The interaction of Pararosaniline(1+) with surfactants has also been shown to influence reaction kinetics, with cationic micelles catalyzing and anionic micelles inhibiting the nucleophilic addition of hydroxide (B78521) ions. tandfonline.com This suggests that the catalytic activity of Pararosaniline(1+) can be tuned by its microenvironment.
| Catalyst System | Reaction Type | Key Findings |
| CuO/Silicotungstic acid | Oxidation of leuco acid | Efficient synthesis of Acid Blue 7 dye in water. nih.gov |
| Basic catalysts (Ca3(PO4)2, KOH, NaOH) | Amide synthesis | Functionalization of Pararosaniline with fatty acid chlorides. mdpi.comresearchgate.net |
| Pd supported on pillared clays | Hydrogenation | Decoloration of triarylmethane dyes. researchgate.net |
| Vanadium and Molybdenum oxides | Oxidation | Preparation of triarylmethane dyes. google.com |
Advanced Spectroscopic Techniques for Real-time Interaction Monitoring
Understanding the dynamic interactions of Pararosaniline(1+) with other molecules is crucial for developing new applications. Advanced spectroscopic techniques are providing unprecedented insights into these processes in real-time.
Fluorescence spectroscopy, circular dichroism, and dynamic light scattering have been employed to study the binding mechanism of Pararosaniline(1+) with proteins like bovine serum albumin (BSA). researchgate.net These studies reveal the thermodynamic parameters and conformational changes that occur upon binding. Such techniques are essential for understanding the potential bioavailability and toxic effects of the dye. researchgate.net
Label-free detection methods, such as surface plasmon resonance (SPR) and grating-coupled interferometry (GCI), offer the ability to monitor binding kinetics in real-time without the need for fluorescent labels that could alter the interaction. malvernpanalytical.commdpi.com These techniques measure changes in refractive index at a sensor surface as the analyte binds to a ligand, providing data on association and dissociation rates. malvernpanalytical.com Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is another powerful tool for the rapid identification of dyes like Pararosaniline(1+) directly from materials with minimal sample preparation. researchgate.net
| Spectroscopic Technique | Application for Pararosaniline(1+) | Information Obtained |
| Fluorescence Spectroscopy | Studying protein binding | Thermodynamic parameters, binding mechanism. researchgate.net |
| Circular Dichroism | Conformational analysis | Changes in protein secondary structure upon binding. researchgate.net |
| Dynamic Light Scattering | Complex aggregation | Hydrodynamic diameter of dye-protein complexes. researchgate.net |
| Surface Plasmon Resonance (SPR) | Real-time kinetics | Association and dissociation rate constants. malvernpanalytical.com |
| Grating-Coupled Interferometry (GCI) | Label-free interaction analysis | Affinity and kinetics of binding. malvernpanalytical.com |
| DART-Mass Spectrometry | Rapid identification | Direct analysis of dyes on materials. researchgate.net |
Integration of Pararosaniline(1+) into Supramolecular Assemblies
The ability of Pararosaniline(1+) to participate in non-covalent interactions makes it an attractive building block for the construction of supramolecular assemblies. These organized structures can exhibit novel properties and functions.
Research has shown that Pararosaniline(1+) can form salts with polyoxometalate cluster anions, leading to significant perturbations of the electronic states of the ions due to charge-assisted hydrogen bonds. researchgate.net This suggests the potential for creating new materials with tailored optical and electronic properties. The layer-by-layer self-assembly method has been used to create hybrid multilayer films of Pararosaniline(1+) and polyoxometalates, which exhibit electrocatalytic activity. acs.org
Furthermore, the interaction of Pararosaniline(1+) with self-assembling peptide systems is being investigated. uci.eduescholarship.org While some studies show limited interaction, the potential to use Pararosaniline(1+) as a probe or a component in such systems remains an active area of research. The formation of supramolecular polymers through hydrogen bonding is another avenue being explored, where the specific side chains of the constituent molecules can influence the stability of the resulting structures. wur.nl
Development of High-Throughput Screening Platforms Utilizing Pararosaniline(1+) as a Probe
The distinct colorimetric properties of Pararosaniline(1+) make it a valuable tool for developing high-throughput screening (HTS) assays. nih.govacs.org These platforms enable the rapid testing of large numbers of compounds for specific biological or chemical activities.
A notable application is in the screening of enzyme activity. A colorimetric HTS assay has been developed for cytochrome P450 hydroxylation reactions, where Pararosaniline(1+) is used as an aldehyde-specific probe to detect formaldehyde (B43269) generated in a linked reaction. nih.gov This allows for the rapid screening of enzyme mutants with enhanced activity and regioselectivity. nih.gov
Pararosaniline(1+) has also been identified as a potential hit in HTS campaigns for anthelmintic compounds and as a modifier of RNA splicing. acs.orgnih.gov However, it is crucial to validate these findings to rule out false positives, as Pararosaniline(1+) can sometimes interfere with the detection system itself. nih.gov The development of chemoselective probes that react specifically with the target analyte is a key challenge in designing robust HTS assays. acs.orgresearchgate.net
| HTS Application | Role of Pararosaniline(1+) | Key Outcome |
| Cytochrome P450 screening | Colorimetric probe for formaldehyde | Identification of enzyme mutants with enhanced activity. nih.gov |
| Anthelmintic drug discovery | Hit compound | Identification of potential new drugs against parasitic worms. acs.org |
| RNA splicing modification | Chemical modifier | Identified as a substance that can alter RNA splicing. nih.govcore.ac.uk |
| Ryanodine receptor inhibition | Identified inhibitor | Potential therapeutic agent for related disorders. ryr1.org |
Synergistic Effects of Pararosaniline(1+) in Multicomponent Chemical Systems
The behavior of Pararosaniline(1+) can be significantly influenced by the presence of other chemical species, leading to synergistic effects that can be harnessed for various applications.
In analytical chemistry, the Pararosaniline method is used for the determination of analytes like sulfur dioxide, where the dye's reaction is part of a multicomponent analytical scheme. researchgate.netnih.govacs.org The presence of other compounds can enhance or interfere with the detection, necessitating a thorough understanding of the system's chemistry.
The combination of Pararosaniline(1+) with other dyes or chemical agents is also being explored. For example, in textile dyeing, multicomponent dye systems are common. Understanding the interactions between these dyes is crucial for achieving the desired color and fastness properties. In the context of catalysis, the use of Pararosaniline(1+) in conjunction with other catalysts or promoters could lead to enhanced catalytic activity or selectivity. The study of Pararosaniline(1+) in multicomponent dispersion systems is also relevant for applications in food analysis. google.com
Advanced Theoretical Modeling for Predictive Material Design
Computational methods are becoming increasingly important in predicting the properties and behavior of molecules like Pararosaniline(1+), guiding the design of new materials with desired functionalities.
Molecular docking and molecular dynamics simulations are used to investigate the binding of Pararosaniline(1+) to biological targets at the atomic level. researchgate.netd-nb.info These studies can predict the binding affinity and identify the key interactions that stabilize the complex, providing insights that are complementary to experimental data. researchgate.netnih.gov For example, computational studies have been used to compare the binding affinity of Pararosaniline and its analogues to the YopH enzyme, helping to explain differences in their inhibitory properties. d-nb.infonih.gov
Quantum-mechanical studies are employed to understand the electronic structure and spectroscopic properties of Pararosaniline(1+) and its derivatives. nih.gov These calculations can help in the design of new dyes with specific optical properties or in predicting their reactivity. By combining experimental data with advanced theoretical modeling, researchers can accelerate the discovery and development of new materials based on the Pararosaniline(1+) scaffold.
| Computational Method | Application for Pararosaniline(1+) | Predicted Properties |
| Molecular Docking | Binding to enzymes/proteins | Binding affinity, binding conformation. researchgate.netd-nb.infonih.gov |
| Molecular Dynamics Simulation | Stability of complexes | Conformational changes, interaction energies. researchgate.net |
| Quantum Mechanics | Electronic structure | Spectroscopic properties, reactivity. nih.gov |
Q & A
Q. How is pararosaniline(1+) applied in spectrophotometric sulfur dioxide (SO₂) determination, and what methodological steps ensure accuracy?
Pararosaniline(1+) is central to the West-Gaeke method (formaldehyde absorption-pararosaniline spectrophotometry). Key steps include:
- Sample Collection : SO₂ is absorbed into a sodium tetrachloromercurate solution to form a stable complex.
- Reagent Reaction : The complex reacts with formaldehyde and pararosaniline hydrochloride under acidic conditions, producing a fuchsia-colored compound.
- Spectrophotometric Analysis : Absorbance is measured at 548 nm after a 30-minute reaction time to minimize interference .
- Calibration : Use standardized SO₂ solutions to generate a calibration curve. Ensure temperature control during reagent storage to avoid thermal degradation biases .
Q. What are the critical factors in preparing pararosaniline hydrochloride solutions for formaldehyde detection?
The modified pararosaniline method for formaldehyde requires:
- Purity Control : Use ≥99% pure pararosaniline hydrochloride. Impurities can skew absorbance readings.
- Acidic Stabilization : Prepare the reagent in phosphoric acid (0.3–1.84 M) to stabilize the chromophore and prevent precipitation .
- Optimized Concentrations : Adjust formaldehyde (0.2%) and sulfamic acid (0.6%) concentrations to suppress nitrate interference and enhance sensitivity (detection limit: ~25 ppb) .
Q. How does pararosaniline(1+) function as a histological stain, and what protocols ensure tissue specificity?
As a basic fuchsin component, pararosaniline(1+) binds to acidic tissue components (e.g., nucleic acids). Protocols involve:
- Fixation : Use formalin-fixed samples to preserve tissue structure.
- Differentiation : Rinse with acidic alcohol (1% HCl in 70% ethanol) to remove non-specific staining .
Advanced Research Questions
Q. How can computational methods elucidate pararosaniline(1+)’s inhibitory effects on bacterial phosphatases?
- Molecular Docking : Simulate binding interactions between pararosaniline(1+) and catalytic residues (e.g., YopH phosphatase’s Cys403 and Asp356). Use software like AutoDock Vina to predict binding affinities.
- Dynamic Studies : Perform molecular dynamics (MD) simulations to assess stability of enzyme-inhibitor complexes. Pararosaniline(1+) shows weaker binding than eriochrome cyanine R due to lack of carboxyl groups .
- Validation : Compare computational IC₅₀ values with enzymatic assays using purified YopH and spectrophotometric activity measurements .
Q. What strategies mitigate thermal instability biases in pararosaniline-based SO₂ monitoring?
- Temperature Control : Store reagents at 4°C and limit field exposure to >30°C. Thermal degradation can underestimate SO₂ by up to 50% .
- Blanks and Calibration : Run daily unexposed dosimeter blanks to correct for baseline drift. Pair with iodometric reference methods for cross-validation .
- Automated Systems : Use Technicon AutoAnalyzer II systems with real-time temperature regulation to improve reproducibility .
Q. How does pararosaniline(1+) compare to alternative dyes in adsorption studies for wastewater treatment?
- Adsorption Efficiency : Pararosaniline(1+) removal via electrocoagulation follows pseudo-second-order kinetics (rate constant: 0.014 g/mg·min). Its cationic structure enhances binding to anionic adsorbents (e.g., activated carbon) but is less efficient than methylene blue due to lower charge density .
- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. Pararosaniline(1+)’s adsorption capacity correlates with pH (optimal range: 6–8) .
Q. What analytical approaches resolve contradictions in pararosaniline-based SO₂ data across studies?
- Interference Testing : Assess cross-reactivity with ozone, nitrogen oxides, and volatile organics using gas chromatography-mass spectrometry (GC-MS) .
- Method Harmonization : Adopt standardized protocols (e.g., GB/T 15262-94) with strict reagent specifications and reaction timing .
- Statistical Validation : Apply linear regression and ANOVA to compare results from pararosaniline methods with ion chromatography or pulsed fluorescence .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
